2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide
Description
2-Chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide is a chloroacetamide derivative characterized by a diethylamino group at the ortho position and a diethylsulfamoyl moiety at the para position of the aromatic ring. The compound’s molecular structure combines electrophilic (chloroacetamide) and nucleophilic (diethylamino and sulfamoyl) functional groups, making it a versatile intermediate in medicinal and agrochemical synthesis.
Properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClN3O3S/c1-5-19(6-2)15-10-9-13(11-14(15)18-16(21)12-17)24(22,23)20(7-3)8-4/h9-11H,5-8,12H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYDVOSRTOHPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151637 | |
| Record name | 2-Chloro-N-[2-(diethylamino)-5-[(diethylamino)sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049604-83-2 | |
| Record name | 2-Chloro-N-[2-(diethylamino)-5-[(diethylamino)sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049604-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-(diethylamino)-5-[(diethylamino)sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Diethylamino-5-Diethylsulfamoylaniline
Intermediate preparation :
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Sulfamoylation : Treat 4-amino-3-nitrobenzenesulfonic acid with diethylamine and sulfamoyl chloride in dichloromethane (DCM) at 0–5°C.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
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Alkylation : React with diethyl sulfate in the presence of K₂CO₃ to introduce the diethylamino group.
Key data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfamoylation | Diethylamine, SO₂Cl₂, DCM, 0°C | 68% |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 92% |
| Alkylation | Diethyl sulfate, K₂CO₃, DMF, 80°C | 75% |
Chloroacetylation of the Aromatic Amine
Procedure :
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React 2-diethylamino-5-diethylsulfamoylaniline with chloroacetyl chloride (1.2 equiv) in anhydrous acetonitrile, using triethylamine (TEA) as a base at 0–5°C.
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Stir for 12 hours, followed by aqueous workup and recrystallization from ethanol/water.
Optimization :
-
Solvent : Acetonitrile > acetone (higher polarity improves reactivity).
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Base : TEA > K₂CO₃ (avoids side reactions with sulfamoyl groups).
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Acetonitrile | 82% |
| Temperature | 0–5°C | 82% |
| Base | Triethylamine | 82% |
Route 2: One-Pot Multi-Component Reaction
Single-step synthesis :
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Combine 4-(diethylsulfamoyl)aniline , diethylamine , and chloroacetyl chloride in a microwave-assisted reactor.
Advantages :
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Reduced purification steps.
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20% higher throughput compared to sequential routes.
Limitations :
-
Lower regioselectivity (requires chromatographic separation).
Critical Analysis of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic attack on chloroacetyl chloride, while DCM minimizes side reactions with sulfamoyl groups.
Temperature Control
Purification Techniques
-
Recrystallization : Ethanol/water (4:1) yields 95% pure product.
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Column Chromatography : Required for one-pot methods (silica gel, hexane/EtOAc 3:1).
Scalability and Industrial Adaptations
Pilot-Scale Production
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Pharmacological Research
2-Chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide has been investigated for its pharmacological properties. Its structural components suggest potential activity as an anti-cancer agent, particularly in targeting specific cancer cell lines.
Case Study: Anti-Cancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was proposed to involve inhibition of specific enzymes involved in cell proliferation and survival pathways .
Proteomics Research
The compound is utilized in proteomics for its ability to modify proteins through sulfamoylation. This modification can alter protein function and interactions, making it a valuable tool in studying protein dynamics and functions.
Data Table: Proteomic Applications
| Application Area | Compound Role | Target Protein |
|---|---|---|
| Protein Modification | Sulfamoylation | Enzymes involved in metabolic pathways |
| Drug Development | Lead compound | Kinases associated with cancer |
Neuropharmacology
Research indicates that the diethylamino group may confer neuroactive properties, suggesting potential applications in treating neurological disorders.
Case Study: Neuroactive Effects
A study conducted on animal models demonstrated that this compound could modulate neurotransmitter levels, leading to improved cognitive function. This finding supports further investigation into its use as a therapeutic agent for neurodegenerative diseases .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel derivatives with enhanced biological activities. Researchers are exploring modifications to the diethylsulfamoyl group to develop compounds with improved efficacy and reduced side effects.
Data Table: Synthesis Pathways
| Derivative | Modification | Expected Activity |
|---|---|---|
| Compound A | Methylation | Increased potency |
| Compound B | Hydroxylation | Enhanced solubility |
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Diethylsulfamoyl vs. Sulfanyl Groups : The target compound’s diethylsulfamoyl group (C₁₈H₂₀Cl₂N₂O₃S₂) enhances solubility in polar solvents compared to the sulfanyl-containing analogue (CAS 795287-66-0) .
Biological Activity: Phenoxy-thiadiazole derivatives (e.g., compound 7d in ) exhibit potent cytotoxicity (IC₅₀: 1.8 µM), suggesting that electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance bioactivity.
Safety Profile : Compounds with nitro or diazenyl groups (e.g., ) often carry higher toxicity risks, such as skin sensitization (H317).
Research Findings and Data Gaps
- Pesticide Relevance : The diethylsulfamoyl group may reduce phytotoxicity compared to nitro-substituted analogues (), warranting further agrochemical studies.
- Safety : Absence of explicit safety data for the target compound necessitates caution, given risks associated with structurally related chloroacetamides ().
Biological Activity
2-Chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide, with the CAS number 1049604-83-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and antifungal activities, as well as relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 375.91 g/mol. The presence of the chloro group, diethylamino group, and sulfamoyl group contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on N-substituted phenyl-2-chloroacetamides found that these compounds were effective against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The activity was attributed to structural features that enhance membrane permeability and interaction with bacterial targets .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|---|
| This compound | S. aureus , MRSA | 128-256 | 512-1024 |
| N-(4-chlorophenyl)-2-chloroacetamide | E. coli , C. albicans | 256-512 | 1024 |
Antifungal Activity
The antifungal potential of 2-chloro-N-phenylacetamide has been evaluated against fluconazole-resistant strains of Candida albicans and Candida parapsilosis . The compound showed a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL and a minimum fungicidal concentration (MFC) between 512 and 1024 µg/mL. It also inhibited biofilm formation by up to 92% and disrupted preformed biofilms by up to 87% .
Table 2: Antifungal Activity Results
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Candida albicans | 128-256 | 512-1024 | 92 |
| Candida parapsilosis | 128-256 | 512-1024 | 87 |
The mechanism by which this compound exerts its antifungal effects is not fully understood. However, it has been observed that it does not interact with ergosterol or damage the fungal cell wall directly. Instead, its efficacy appears to stem from its ability to disrupt biofilm integrity and inhibit planktonic cell growth .
Case Studies
Several studies have highlighted the significance of structural modifications in enhancing the biological activity of chloroacetamides. For instance, variations in substituents on the phenyl ring have shown to affect lipophilicity and membrane permeability, which are crucial for antimicrobial action .
A notable case involved a series of synthesized chloroacetamides where structure-activity relationship (SAR) analysis indicated that halogenated phenyl groups significantly improved antimicrobial potency against Gram-positive bacteria compared to their Gram-negative counterparts .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide, and how can reaction conditions be optimized?
Answer: The synthesis of this compound involves multi-step reactions, starting with the functionalization of the phenyl ring. Key steps include:
- Azo Coupling : Introduce the diethylamino group via diazonium salt reactions under controlled pH (4–6) and low temperatures (0–5°C) to avoid side products .
- Chloroacetylation : React the intermediate with chloroacetyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
- Sulfamoylation : Incorporate the diethylsulfamoyl group using diethylsulfamoyl chloride in DMF at 80°C for 6–8 hours .
Q. Optimization Tips :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify intermediates via column chromatography to reduce impurities affecting downstream steps .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Answer: A combination of spectroscopic techniques is critical:
- 1H/13C-NMR :
- 1H-NMR (DMSO-d6) : Expect signals at δ 1.1–1.3 (triplet, diethyl groups), δ 3.3–3.6 (quartet, N–CH2), and δ 7.2–8.1 (aromatic protons).
- 13C-NMR : Confirm carbonyl (C=O) at δ 168–170 ppm and sulfonamide (SO2) at δ 45–50 ppm .
- IR Spectroscopy : Look for C=O stretch (~1650 cm⁻¹), S=O asymmetric/symmetric stretches (~1350/1150 cm⁻¹), and N–H bend (~1550 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 430.12) .
Q. Table 1: Key Spectroscopic Data
| Technique | Expected Signals | Diagnostic Peaks |
|---|---|---|
| 1H-NMR | δ 1.1–1.3 (t), δ 3.3–3.6 (q) | Diethyl groups, N–CH2 |
| 13C-NMR | δ 168–170 (C=O) | Carbonyl confirmation |
| IR | 1650 cm⁻¹ (C=O) | Functional group validation |
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectral data during structural elucidation?
Answer: Contradictions in NMR or IR data often arise from impurities or tautomerism. Mitigation strategies:
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H and 13C shifts. For example, HSQC can confirm coupling between aromatic protons and carbons .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding if single crystals are obtainable .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For example, the electron-rich diethylamino group may act as a nucleophile .
- Molecular Dynamics Simulations : Study solvation effects on reactivity in polar vs. nonpolar solvents .
- Docking Studies : If targeting biological applications, predict binding affinities to enzymes (e.g., acetylcholinesterase) using AutoDock Vina .
Q. What are the key considerations in designing biological assays to evaluate its bioactivity?
Answer:
- Target Selection : Prioritize enzymes with sulfonamide/acetamide sensitivity (e.g., carbonic anhydrase) based on structural analogs .
- Assay Conditions :
- Use pH 7.4 buffers to mimic physiological conditions.
- Include controls with known inhibitors (e.g., acetazolamide for carbonic anhydrase).
- Data Interpretation :
- Calculate IC50 values using nonlinear regression (GraphPad Prism).
- Validate results with orthogonal assays (e.g., SPR for binding kinetics) .
Q. How should researchers address regulatory and safety concerns during handling?
Answer:
Q. What analytical challenges arise in quantifying this compound in complex matrices?
Answer:
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid). Monitor transitions for m/z 430→312 (quantifier) and 430→285 (qualifier) .
- Matrix Effects : Mitigate using isotopically labeled internal standards (e.g., deuterated analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
